Product packaging for Methyl 2-cyano-2-methylacetate(Cat. No.:CAS No. 14618-77-0)

Methyl 2-cyano-2-methylacetate

Cat. No.: B084854
CAS No.: 14618-77-0
M. Wt: 113.11 g/mol
InChI Key: GWHHQWUYMDWMAY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-methylacetate is a versatile chemical building block valued in research for synthesizing complex molecules. Its structure, featuring reactive ester and nitrile functional groups, makes it a key intermediate in various chemical transformations. One of its prominent applications is in Knoevenagel condensation reactions , a method for forming carbon-carbon bonds, which is fundamental in constructing complex organic frameworks . This compound is instrumental in the development of active pharmaceutical ingredients (APIs) , contributing to the synthesis of drugs for conditions such as hypertension and neurological disorders . Furthermore, it serves as a precursor in the agrochemical industry for creating advanced pesticides and herbicides, aiding in the development of compounds that improve crop yield and resistance . Its utility extends to the synthesis of specialty polymers and fine chemicals , including those used in dyes and fragrances, where its reactivity allows for tailored chemical properties . In the field of astrochemistry, the related compound methyl cyanoacetate has been the subject of advanced rotational spectroscopy studies, highlighting the interest in cyanoester chemistry for detecting complex organic molecules in the interstellar medium . For research use only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B084854 Methyl 2-cyano-2-methylacetate CAS No. 14618-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO2/c1-4(3-6)5(7)8-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHQWUYMDWMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289725
Record name Methyl cyanopropanoate
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-77-0
Record name NSC63190
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Record name Methyl cyanopropanoate
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Record name methyl 2-cyano-2-methylacetate
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Synthetic Methodologies and Strategic Approaches to Methyl 2 Cyano 2 Methylacetate

Classical Synthetic Routes for Methyl 2-cyano-2-methylpropanoate

Traditional synthetic pathways to Methyl 2-cyano-2-methylpropanoate typically involve a sequence of fundamental organic reactions. These routes build the molecule step-by-step, focusing on the formation of the ester, the introduction of the nitrile, and the construction of the quaternary carbon center.

Esterification Reactions in the Synthesis of Methyl Esters

The formation of the methyl ester is a crucial step that can be approached in several ways. A direct and common method is the acid-catalyzed esterification of the corresponding carboxylic acid.

The synthesis of Methyl 2-cyano-2-methylpropanoate can be achieved through the esterification of 2-cyano-2-methylpropanoic acid with methanol. ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

A similar strategy is employed in the industrial-scale synthesis of related esters, such as ethyl 2-cyanopropanoate, where the corresponding carboxylic acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid, achieving high yields.

Table 1: Conditions for Acid-Catalyzed Esterification of Cyano-Carboxylic Acids

Carboxylic Acid Alcohol Catalyst Temperature Yield Reference
2-Cyano-2-methylpropanoic acid Methanol Acid/Base Varies Not specified ontosight.ai

Alternatively, the methyl ester can be formed from the corresponding acid halide. The process for preparing esters of 2-cyanoacrylic acid, for example, involves reacting the acid or its acid halide with an alcohol in the presence of an inert solvent and an acid catalyst, while continuously removing the water or hydrohalic acid byproduct. google.com This approach avoids the equilibrium limitations of direct esterification.

Introduction of the Cyano Group in Alpha Position to the Ester

Introducing a cyano group at the α-position to an ester is a key transformation in the synthesis of cyanoesters. This can be accomplished through various methods, including nucleophilic substitution or cyanation of an appropriate precursor.

One potential strategy involves the α-cyanation of a pre-formed ester like methyl isobutyrate. While direct cyanation of an unactivated C-H bond is challenging, functionalization of the α-position to create a leaving group allows for subsequent nucleophilic substitution with a cyanide salt.

Another approach involves building the molecule from smaller fragments already containing the cyano group. For instance, the Gewald reaction uses cyanoacetic acid derivatives as starting materials for the synthesis of 2-aminothiophenes, highlighting the utility of cyano-activated methylene (B1212753) compounds in complex syntheses. nih.gov While not a direct synthesis of the target molecule, it demonstrates the principle of using cyano-bearing starting materials. The reactivity of the cyano group is central to its role as a versatile intermediate in organic synthesis. ontosight.ai

Alkylation Reactions for Gem-Dimethyl Formation

The creation of the gem-dimethyl group on the carbon atom alpha to both the ester and cyano functionalities is a critical step that establishes the quaternary center of Methyl 2-cyano-2-methylpropanoate. The malonic ester synthesis provides a classic and effective framework for this transformation. wikipedia.orgopenochem.orgorganicchemistrytutor.com

This strategy typically starts with methyl cyanoacetate (B8463686). The α-proton of methyl cyanoacetate is acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups. This allows for deprotonation by a suitable base, such as sodium ethoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stabilized carbanion (enolate). organicchemistrytutor.comoup.comyoutube.com

This nucleophilic carbanion can then be alkylated via an SN2 reaction with a methyl halide, such as methyl iodide. youtube.comacs.org To achieve the gem-dimethyl structure, this deprotonation and alkylation sequence is performed twice. wikipedia.orgrsc.org

A documented procedure involves the reaction of methyl cyanoacetate with methyl iodide in the presence of a base. acs.org The first methylation yields methyl 2-cyanopropanoate. A second alkylation under similar conditions introduces the second methyl group, leading to the formation of methyl 2-cyano-2-methylpropanoate. acs.orgrsc.org A significant challenge in this approach is controlling the extent of alkylation, as dialkylation can be a competing process from the start. wikipedia.org

Table 2: Dialkylation of Methyl Cyanoacetate

Starting Material Reagents Base Product Reference
Methyl cyanoacetate Methyl iodide Sodium salt in ethanol Dimethylcyanoacetic ester acs.org
Methyl cyanoacetate Alkyl halides DBU Dialkylated methyl cyanoacetate researchgate.net

Advanced Synthetic Strategies for Methyl 2-cyano-2-methylpropanoate and Analogs

Modern synthetic chemistry seeks to improve upon classical methods by employing advanced strategies that offer greater efficiency, selectivity, and milder reaction conditions. Catalytic systems and alternative energy sources are central to these developments.

Catalytic Syntheses: Homogeneous and Heterogeneous Systems

Catalysis offers a powerful tool for the synthesis of complex molecules like Methyl 2-cyano-2-methylpropanoate, enabling reactions that are otherwise difficult or inefficient. numberanalytics.com

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, often leading to high selectivity and activity under mild conditions. wikipedia.org In the context of cyanoester synthesis, transition metal catalysts, particularly palladium complexes, have been employed for C-C bond formation. For example, the palladium-catalyzed α-arylation of ethyl cyanoacetate demonstrates the utility of homogeneous catalysis for functionalizing the α-position of cyanoesters. organic-chemistry.org This method uses a palladium precatalyst and a suitable ligand to couple the cyanoester enolate with aryl halides. organic-chemistry.org Similar strategies could be envisioned for alkylation reactions. Organocatalysis, which uses small organic molecules as catalysts, also represents a branch of homogeneous catalysis with potential applications. mpg.de

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov The application of microwave irradiation to the synthesis of cyanoester derivatives has been reported in various contexts. tandfonline.com

For example, multicomponent reactions involving methyl cyanoacetate to produce complex heterocyclic systems have been efficiently carried out under microwave irradiation. tandfonline.com These reactions benefit from the rapid and uniform heating provided by microwaves, which can overcome activation energy barriers more effectively than conventional oil baths. This technology could potentially be applied to the classical synthetic steps for Methyl 2-cyano-2-methylpropanoate, such as the alkylation of methyl cyanoacetate, to improve reaction efficiency and reduce reaction times. ajrconline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Reference
Synthesis of Quinazolin-4(3H)-one derivative 45 min (reflux) 10 min ajrconline.org

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, minimizes environmental impact, and can lower production costs. nih.gov For the synthesis of Methyl 2-cyano-2-methylacetate (more systematically named methyl 2-cyanopropanoate), a plausible and efficient route is the C-alkylation of methyl cyanoacetate with a suitable methylating agent.

Solvent-free approaches for similar alkylations of active methylene compounds often employ mechanochemical methods, such as grinding or ball-milling. journalcra.comresearchgate.net These techniques use mechanical energy to initiate reactions between solid reactants, sometimes in the presence of a solid catalyst or base. For instance, the Knoevenagel condensation, a related reaction involving active methylene compounds, has been successfully performed under solvent-free conditions by grinding the reactants with a catalyst in a pestle and mortar, leading to high yields in significantly reduced reaction times. journalcra.comresearchgate.net

Another solvent-free method involves conducting the reaction "on-neat," where the liquid reactants themselves serve as the reaction medium, often enhanced by microwave irradiation. Microwave-assisted synthesis can dramatically accelerate reaction rates and improve yields for the preparation of α-cyanoacrylates and related compounds without the need for a solvent. organic-chemistry.orgresearchgate.net

While specific literature detailing a solvent-free synthesis for this compound is not abundant, the principles from analogous reactions can be applied. A proposed solvent-free synthesis could involve the reaction of methyl cyanoacetate with a methyl halide in the presence of a solid base like potassium carbonate, facilitated by grinding or heating.

MethodDescriptionPotential Advantages for this compound Synthesis
Mechanochemical Grinding Reaction between solid reactants is induced by mechanical force.Avoids bulk solvents, simple procedure, potentially low energy consumption. researchgate.net
Microwave-Assisted Neat Reaction Reactants are mixed without a solvent and heated using microwave irradiation.Rapid heating, shorter reaction times, and often higher yields compared to conventional heating. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable manufacturing processes. This involves considering factors from atom economy to the use of renewable resources and catalysts.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. whiterose.ac.uk Two primary synthetic routes to this compound can be evaluated based on this metric.

Route 1: Alkylation of Methyl Cyanoacetate This reaction involves the methylation of methyl cyanoacetate. Using methyl iodide and sodium methoxide (B1231860) as the base, the reaction proceeds as follows: NC-CH₂-COOCH₃ + CH₃I + NaOCH₃ → NC-CH(CH₃)-COOCH₃ + NaI + CH₃OH

Route 2: Cyanation of Methyl 2-bromopropanoate (B1255678) This route involves a nucleophilic substitution reaction where the bromide in methyl 2-bromopropanoate is replaced by a cyanide group from a salt like sodium cyanide. CH₃-CH(Br)-COOCH₃ + NaCN → NC-CH(CH₃)-COOCH₃ + NaBr

The theoretical atom economy for each route can be calculated to compare their intrinsic efficiency.

Synthetic RouteReactantsProductsByproductsTheoretical Atom Economy (%)
1. Alkylation Methyl cyanoacetate, Methyl iodide, Sodium methoxideThis compoundSodium iodide, Methanol38.3%
2. Cyanation Methyl 2-bromopropanoate, Sodium cyanideThis compoundSodium bromide52.4%

Utilization of Environmentally Benign Solvents and Reagents

When solvent-free conditions are not feasible, the choice of solvent becomes critical. Green solvents are characterized by low toxicity, high boiling points (to reduce volatility), biodegradability, and derivation from renewable resources. rsc.org Water is an ideal green solvent, and some Knoevenagel condensations and related reactions have been successfully performed in aqueous media, sometimes without a catalyst. bas.bgresearchgate.net Other benign alternatives to conventional volatile organic compounds include ethanol, organic carbonates (e.g., dimethyl carbonate), and ionic liquids. rsc.orgfrontiersin.org

The choice of reagents is equally important. A significant green improvement in the alkylation of methyl cyanoacetate would be the replacement of toxic and volatile methyl halides (like methyl iodide) with greener methylating agents. Dimethyl carbonate (DMC) is an excellent example of such a reagent. It is non-toxic, has low vapor pressure, and its methylation reactions produce benign byproducts. The reaction with DMC typically requires a base and higher temperatures but avoids the formation of toxic inorganic salts.

Solvent/ReagentTraditional ChoiceGreen AlternativeRationale for Green Alternative
Solvent Dichloromethane, TolueneWater, Ethanol, 2-Me-THFLower toxicity, biodegradability, renewable sourcing. nih.govrsc.org
Methylating Agent Methyl iodide, Dimethyl sulfateDimethyl carbonate (DMC)Non-toxic, high boiling point, byproduct (methanol) can be recycled.

Sustainable Catalysis in Production Processes

Sustainable catalysis focuses on the use of catalysts that are highly efficient, recyclable, and environmentally benign. researchgate.net For the synthesis of this compound via alkylation, heterogeneous catalysts are particularly advantageous.

Heterogeneous Catalysts: Using a solid base or a base immobilized on a support (like silica (B1680970) or a polymer) can simplify the process. researchgate.net These catalysts can be easily filtered off from the reaction mixture and reused in subsequent batches, which reduces waste and cost. This approach avoids the complex aqueous work-up required to remove homogeneous catalysts.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions between reactants in different phases, such as the alkylation of an organic substrate with an inorganic salt. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) transports the nucleophile (like cyanide or a carbanion) from the aqueous or solid phase to the organic phase where the reaction occurs. PTCs are used in small quantities, can often be recycled, and can enhance reaction rates, allowing for milder conditions.

Biocatalysis: The use of enzymes as catalysts represents a pinnacle of green chemistry. nih.gov While more commonly applied to produce chiral compounds, enzymes can operate under mild conditions (room temperature and neutral pH) in aqueous media. The development of specific enzymes for the C-alkylation of active methylene compounds is an area of ongoing research that could provide a highly sustainable route to this compound in the future.

Catalysis TypeExampleKey Advantages
Heterogeneous Catalysis Basic zeolites, functionalized resinsEasy separation, reusability, reduced waste. researchgate.net
Phase-Transfer Catalysis Tetrabutylammonium bromideMild conditions, high efficiency, potential for catalyst recycling.
Biocatalysis Transaminases, other enzymesHigh selectivity, mild aqueous conditions, biodegradable. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyano 2 Methylacetate

Reactivity of the Cyano (-CN) Functionality

The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic due to its lone pair of electrons. openstax.orgchemistrysteps.com This electronic structure is the basis for the reactivity of the cyano group, which primarily involves nucleophilic additions across the triple bond. openstax.orglumenlearning.com

Nucleophilic Addition Reactions Involving the Nitrile Group

The electrophilic carbon atom of the cyano group in methyl 2-cyano-2-methylpropanoate is susceptible to attack by various nucleophiles. These reactions typically lead to the formation of an intermediate imine anion, which can be further transformed depending on the nature of the nucleophile and the reaction work-up. openstax.orglibretexts.org

Key nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine anion. libretexts.org This anion is stable towards further addition. Subsequent acidic aqueous work-up hydrolyzes the imine to yield a ketone. This provides a pathway to synthesize ketones where one of the alkyl groups corresponds to the organometallic reagent. libretexts.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to a primary amine. openstax.orgchemistrysteps.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an imine anion, which undergoes a second hydride addition to give a dianion. openstax.org Aqueous work-up then protonates the dianion to yield the primary amine, 3-amino-2,2-dimethylpropanamide, after subsequent conversion of the ester group. openstax.orggoogle.com

Partial Reduction to Aldehydes: Using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. A single hydride equivalent adds to the nitrile to form an imine-aluminum complex. libretexts.org This complex is stable at low temperatures and is hydrolyzed upon acidic work-up to produce an aldehyde. libretexts.org

Table 1: Nucleophilic Addition Reactions of the Cyano Group

Nucleophile Reagent(s) Intermediate Final Product (after work-up)
Carbanion Grignard (R-MgX) or Organolithium (R-Li) Imine anion Ketone
Hydride Lithium Aluminum Hydride (LiAlH₄) Dianion Primary Amine
Hydride Diisobutylaluminium Hydride (DIBAL-H) Imine-aluminum complex Aldehyde

Hydrolysis of the Cyano Group

The cyano group of methyl 2-cyano-2-methylpropanoate can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.orglibretexts.org The reaction is typically slow with water alone and requires heating with an acid or a base to proceed at a practical rate. libretexts.orgbyjus.com The hydrolysis occurs in a stepwise manner, first forming an amide intermediate, which is then subsequently hydrolyzed to the carboxylic acid (or its carboxylate salt). libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid solution (e.g., H2SO4 or HCl), the nitrile nitrogen is first protonated. lumenlearning.comlibretexts.org This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comlumenlearning.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate. libretexts.org Continued heating under acidic conditions hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com In the case of methyl 2-cyano-2-methylpropanoate, this would result in the formation of 2-methyl-2-(methoxycarbonyl)propanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base (e.g., NaOH), the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.orglibretexts.org Protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org Under basic conditions, the amide is further hydrolyzed via nucleophilic attack of hydroxide on the carbonyl carbon. openstax.org This process yields a carboxylate salt and ammonia (B1221849). openstax.orglibretexts.org Acidification of the reaction mixture in a separate step is required to obtain the free carboxylic acid. libretexts.org

Reactivity of the Ester (-COOCH3) Functionality

The ester group in methyl 2-cyano-2-methylpropanoate contains a polarized carbonyl group (C=O), where the carbon atom is electrophilic. This allows for nucleophilic acyl substitution reactions, where the methoxide (B1231860) group (-OCH3) acts as a leaving group. uci.edu

Transesterification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For methyl 2-cyano-2-methylpropanoate, this involves reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to replace the methyl group with a different alkyl or aryl group (R'). masterorganicchemistry.com To ensure a high yield, the alcohol reactant is typically used in excess as the solvent. masterorganicchemistry.comsavemyexams.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by the new alcohol (R'-OH). masterorganicchemistry.commsu.edu After a series of proton transfer steps, the original methoxy (B1213986) group is eliminated as methanol, and a new ester is formed. masterorganicchemistry.com The reaction is reversible. savemyexams.com

Base-Catalyzed Transesterification: Under basic conditions, a catalytic amount of a strong base (e.g., sodium alkoxide, R'O⁻Na⁺) is used. masterorganicchemistry.com The alkoxide (R'O⁻) acts as a potent nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. The original methoxide group is then expelled, yielding the new ester. This process is also an equilibrium, but can be driven to completion by using the incoming alcohol as the solvent. masterorganicchemistry.com

Nucleophilic Substitution at the Carbonyl Carbon

The electrophilic carbonyl carbon of the ester is a key site for reactivity, undergoing nucleophilic substitution with a variety of nucleophiles other than water or alcohols. msu.edu These reactions generally proceed through a nucleophilic addition-elimination mechanism, where the nucleophile adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the methoxide leaving group to regenerate the carbonyl.

Examples of nucleophiles include:

Amines (Ammonolysis): Reaction with ammonia or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is crucial in various synthetic pathways, such as the conversion of the ester derivative of 2-cyano-2-methylpropanoic acid to 2-cyano-2-methylpropanamide (B1595568) by treatment with ammonia. google.com

Organometallic Reagents: Strong nucleophiles like Grignard or organolithium reagents can react with the ester. However, unlike reactions with nitriles, the initial product of nucleophilic acyl substitution is a ketone. This newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent, leading to a second nucleophilic addition. msu.edu Therefore, the reaction typically proceeds to form a tertiary alcohol after acidic work-up, making it difficult to stop at the ketone stage.

Hydrolysis of the Ester Group

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either an acid or a base, to yield a carboxylic acid and an alcohol. chemguide.co.uk This reaction is one of the most fundamental transformations of the ester group.

Acid-Catalyzed Hydrolysis: The ester is heated under reflux with a dilute aqueous acid (e.g., H2SO4). chemguide.co.uklibretexts.org The mechanism is the reverse of Fischer esterification. The reaction is an equilibrium, and to drive it towards completion, an excess of water is used. chemguide.co.uklibretexts.org The products are 2-cyano-2-methylpropanoic acid and methanol. nih.gov

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is heated with a strong base, such as sodium hydroxide. savemyexams.comchemguide.co.uk The hydroxide ion attacks the carbonyl carbon, and the subsequent elimination of methoxide gives a carboxylate salt. savemyexams.com The products are the sodium salt of 2-cyano-2-methylpropanoic acid and methanol. The free carboxylic acid can be obtained by subsequent acidification of the salt. libretexts.org Saponification is often preferred for its irreversibility and cleaner product separation. chemguide.co.uk

Table 2: Hydrolysis Reactions of Methyl 2-cyano-2-methylpropanoate

Functional Group Conditions Products Notes
Cyano (-CN) Acidic (e.g., H₂O, H⁺, heat) 2-Methyl-2-(methoxycarbonyl)propanoic acid + NH₄⁺ Proceeds via an amide intermediate.
Cyano (-CN) Basic (e.g., OH⁻, H₂O, heat) Salt of 2-Methyl-2-(methoxycarbonyl)propanoic acid + NH₃ Requires subsequent acidification to yield the free carboxylic acid.
Ester (-COOCH₃) Acidic (e.g., H₂O, H⁺, heat) 2-Cyano-2-methylpropanoic acid + Methanol Reversible reaction. libretexts.org
Ester (-COOCH₃) Basic (e.g., NaOH, H₂O, heat) Sodium 2-cyano-2-methylpropanoate + Methanol Irreversible reaction (saponification). savemyexams.com

Reactivity at the Quaternary Carbon Center

The central carbon atom in methyl 2-cyano-2-methylpropanoate is a quaternary carbon, meaning it is bonded to four other carbon atoms (one from each of the two methyl groups, the carbonyl carbon of the ester, and the carbon of the cyano group). A significant consequence of this structure is the absence of any alpha-hydrogens at this position. Alpha-hydrogens are protons attached to the carbon adjacent to a functional group, and their acidity is a key driver for many classical organic reactions, such as enolate formation.

Due to the lack of alpha-protons, methyl 2-cyano-2-methylpropanoate cannot undergo reactions that require the formation of an enolate at the quaternary center. This sterically hindered and proton-deficient environment makes the quaternary carbon itself generally unreactive towards substitution or elimination reactions under standard conditions. The reactivity of the molecule is therefore dominated by the chemistry of its two functional groups: the methyl ester and the cyano group.

While the quaternary carbon is not a site of direct reaction, the functional groups attached to it exert significant electronic influence. Both the cyano (-C≡N) and the methyl ester (-COOCH₃) groups are electron-withdrawing. This inductive effect makes the central carbon electron-deficient. However, the primary reactivity of the molecule is channeled through the electrophilic carbon atoms within the functional groups themselves—specifically, the carbonyl carbon of the ester and the carbon of the nitrile.

The molecule serves as a versatile intermediate in organic synthesis, where its functional groups can be selectively transformed. ontosight.ai For instance, processes have been developed for the dimethylation of compounds with active methylene (B1212753) groups, which can then be used as intermediates in the synthesis of therapeutic agents like aliskiren (B1664508). google.com Subsequent conversions can include a variety of chemical reactions such as hydrolysis, amidation, or reduction that target the ester and cyano functionalities. google.com

General Reaction Classes Applicable to Methyl 2-cyano-2-methylpropanoate

Condensation reactions are a major class of reactions for esters. The most well-known is the Claisen condensation, which involves the formation of a β-keto ester from two ester molecules. libretexts.org However, a critical requirement for the nucleophilic partner in a Claisen condensation is the presence of at least two alpha-hydrogens. libretexts.org Since methyl 2-cyano-2-methylpropanoate has no alpha-hydrogens, it cannot self-condense via this mechanism. It could, in principle, act as the electrophilic acceptor in a crossed Claisen condensation with a different, enolizable ester. libretexts.org

A more common reaction for methyl 2-cyano-2-methylpropanoate is its reaction with nucleophiles at the electrophilic carbonyl carbon. A prominent example is its amidation reaction with ammonia. This reaction converts the methyl ester into a primary amide, forming 2-cyano-2-methylpropanamide. This particular amide is a known intermediate in the synthesis of the renin inhibitor, Aliskiren. nih.gov

Reaction Type Reactant Reagents/Conditions Product Reference
AmidationMethyl 2-cyano-2-methylpropanoateAmmonia (NH₃), Methanol (CH₃OH), Room Temperature2-cyano-2-methylpropanamide nih.gov

The functional groups of methyl 2-cyano-2-methylpropanoate can be selectively reduced to yield other valuable derivatives. The cyano group is readily reducible to a primary amine. For instance, the ethyl analogue, ethyl 2-cyano-2-methylpropanoate, can have its cyano group reduced to an amine.

A documented process for the methyl ester involves the conversion of the cyano group into an aminomethyl group (-CH₂-NH₂) through catalytic hydrogenation in the presence of ammonia. google.com This reaction is often performed after the ester group has been converted to an amide, as part of a synthetic route to produce 3-amino-2,2-dimethylpropanamide, another key precursor for complex pharmaceuticals. google.com

Reaction Type Starting Material Reagents/Conditions Product Functional Group Reference
Nitrile Reduction2-cyano-2-methylpropanoic acid derivativeCatalytic Hydrogenation (e.g., with H₂/catalyst), Ammonia (NH₃)Aminomethyl group (-CH₂-NH₂) google.com

Methyl 2-cyano-2-methylpropanoate is primarily used as a building block or intermediate for the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. ontosight.ai The derivatization of its functional groups is a key strategy in these synthetic pathways.

The transformation of the ester into an amide and the subsequent reduction of the nitrile are cornerstone derivatization steps in the synthesis of aliskiren precursors. google.comnih.gov These transformations highlight the compound's role as a scaffold, providing the core gem-dimethyl structure.

Furthermore, the carboxylate salt derived from the hydrolysis of the ester, potassium 2-cyano-2-methylpropanoate, has been used in palladium-catalyzed Suzuki coupling reactions. nih.gov In one study, this salt was coupled with an aryl bromide to form a new carbon-carbon bond, demonstrating a sophisticated derivatization strategy to build complex aniline (B41778) derivatives. nih.gov This showcases the utility of the core structure in advanced cross-coupling chemistry.

Table of Research Findings on Derivatization

Starting Compound Reaction/Derivatization Reagents Resulting Structure/Use Reference
Methyl 2-cyano-2-methylpropanoateAmidationAmmonia, Methanol2-cyano-2-methylpropanamide (Intermediate for Aliskiren) nih.gov
2-cyano-2-methylpropanoic acid derivativeReduction of NitrileCatalytic Hydrogenation3-amino-2,2-dimethylpropanamide derivative (Pharmaceutical precursor) google.com
Potassium 2-cyano-2-methylpropanoateSuzuki CouplingPalladium catalyst, Aryl bromideSymmetrical and unsymmetrical bis-meta substituted anilines nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For methyl 2-cyano-2-methylpropanoate, the spectra would be dominated by contributions from its key functional groups: the cyano (-C≡N) group, the ester (-COOCH₃) group, and the gem-dimethyl group (-C(CH₃)₂).

The vibrational spectrum of methyl 2-cyano-2-methylpropanoate can be predicted by assigning characteristic frequencies to its constituent functional groups.

Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is expected to produce a sharp, intense band in the infrared spectrum, typically in the range of 2200-2300 cm⁻¹. In the Raman spectrum, this mode is also expected to be prominent.

Ester Group (-COOCH₃): This group gives rise to several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching mode, which is anticipated to appear as a strong, sharp band in the IR spectrum between 1735 and 1750 cm⁻¹. The C-O single bond stretching vibrations are expected in the 1000-1300 cm⁻¹ region.

Methyl Groups (-CH₃): The two methyl groups attached to the same carbon atom will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

A comparative analysis with methyl cyanoacetate (B8463686) shows that while both molecules share the cyano and methyl ester functionalities, the presence of an additional methyl group in methyl 2-cyano-2-methylpropanoate in place of a methylene (B1212753) hydrogen would lead to differences in the vibrational spectra, particularly in the regions associated with C-H bending and skeletal vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for Methyl 2-cyano-2-methylpropanoate

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Cyano (-C≡N) Stretching 2200 - 2300
Carbonyl (C=O) Stretching 1735 - 1750
Ester (C-O) Stretching 1000 - 1300
Methyl (C-H) Stretching 2850 - 3000

Conformational isomerism in molecules like methyl 2-cyano-2-methylpropanoate would arise from rotation around single bonds. For this molecule, rotation about the C-C bond connecting the quaternary carbon and the carbonyl group, as well as rotation around the C-O bond of the ester, could lead to different stable conformers.

In the liquid phase, it is expected that multiple conformers would coexist in equilibrium. This would be reflected in the vibrational spectra by the presence of additional bands or shoulders on existing bands, as each conformer would have a slightly different set of vibrational frequencies. Upon cooling to the solid phase, the molecules would likely adopt the lowest energy conformation, leading to a simplification of the spectrum with the disappearance of bands corresponding to the higher energy conformers. cdnsciencepub.comrsc.org

For the related molecule, methyl cyanoacetate, studies have shown the existence of at least two conformers in the liquid phase, which are attributed to rotation about the C-C bond. cdnsciencepub.comrsc.org The enthalpy difference between these conformers has been determined through temperature-dependent infrared spectroscopy. rsc.org A similar approach could be applied to study the conformational landscape of methyl 2-cyano-2-methylpropanoate.

Matrix-isolation infrared spectroscopy is a powerful technique for studying the vibrational spectra of individual molecules in an inert, cryogenic environment, which minimizes intermolecular interactions. rsc.org This method allows for the trapping and characterization of different conformers of a molecule.

While no specific matrix-isolation studies on methyl 2-cyano-2-methylpropanoate are available, the technique has been successfully applied to methyl cyanoacetate. rsc.orgresearchgate.net In these studies, different conformers of methyl cyanoacetate were trapped in an argon or xenon matrix at low temperatures. rsc.orgresearchgate.net By carefully controlling the deposition temperature and annealing the matrix, researchers were able to observe the interconversion between different conformers and determine their relative energies. rsc.orgresearchgate.net A similar experimental strategy could provide valuable insights into the conformational preferences and vibrational signatures of the isolated methyl 2-cyano-2-methylpropanoate molecule.

Rotational Spectroscopy and Microscopic Structural Analysis (Drawing from Methyl Cyanoacetate Research)

Rotational spectroscopy provides highly precise information about the geometry and structure of molecules in the gas phase. Although no rotational spectroscopy data exists for methyl 2-cyano-2-methylpropanoate, the extensive research on methyl cyanoacetate can serve as a guide to the type of information that could be obtained. umanitoba.caresearchgate.net

By analyzing the frequencies of transitions in the rotational spectrum, it is possible to determine the rotational constants (A, B, and C) of a molecule. umanitoba.ca These constants are inversely related to the moments of inertia, which in turn depend on the mass distribution and geometry of the molecule. A detailed analysis of the rotational spectra of different isotopic species of a molecule allows for the precise determination of its bond lengths and angles.

For methyl cyanoacetate, rotational spectroscopy has been used to identify and characterize different conformers present in the gas phase. umanitoba.caresearchgate.net The experimentally determined rotational constants were compared with theoretical calculations to confirm the observed structures. umanitoba.ca

Table 2: Experimental Rotational Constants for the Lowest Energy Conformer of Methyl Cyanoacetate

Parameter Value (MHz)
A 5083
B 1851
C 1388

Data sourced from studies on methyl cyanoacetate and presented here for illustrative purposes. umanitoba.ca

A real molecule is not a rigid rotor; it distorts as it rotates. This effect is accounted for by centrifugal distortion constants in the analysis of rotational spectra. researchgate.net The determination of these constants provides further details about the molecular potential energy surface. For methyl cyanoacetate, quartic centrifugal distortion constants have been determined from the analysis of its rotational spectrum. umanitoba.ca

Table 3: Quartic Centrifugal Distortion Constants for the Lowest Energy Conformer of Methyl Cyanoacetate

Parameter Value (kHz)
ΔJ 0.45
ΔJK -2.3
ΔK 15.6
δJ 0.12
δK 1.8

Data sourced from studies on methyl cyanoacetate and presented here for illustrative purposes. umanitoba.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For methyl 2-cyano-2-methylpropanoate, both ¹H and ¹³C NMR data have been reported, providing clear evidence for its structural connectivity and carbon framework.

The ¹H NMR spectrum of methyl 2-cyano-2-methylpropanoate is characterized by two distinct signals, confirming the presence of two different proton environments in the molecule chemicalbook.com.

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.83 ppmsinglet3H-OCH₃
1.62 ppmsinglet6H-C(CH₃)₂

The singlet at 3.83 ppm corresponds to the three protons of the methoxy (B1213986) group (-OCH₃). The absence of splitting indicates no adjacent protons. The singlet at 1.62 ppm is assigned to the six equivalent protons of the two methyl groups attached to the quaternary carbon. The 3:6 (or 1:2) integration ratio of these signals is consistent with the number of protons in each chemical environment.

The ¹³C NMR spectrum of methyl 2-cyano-2-methylpropanoate displays four distinct signals, corresponding to the four unique carbon environments in the molecule chemicalbook.com.

Chemical Shift (δ)Assignment
170.0 ppmC=O (ester carbonyl)
121.0 ppmC≡N (nitrile)
38.4 ppm-C (CH₃)₂
24.6 ppm-C(C H₃)₂

The downfield signal at 170.0 ppm is characteristic of an ester carbonyl carbon. The signal at 121.0 ppm is typical for a nitrile carbon. The signal at 38.4 ppm is assigned to the quaternary carbon atom, and the upfield signal at 24.6 ppm corresponds to the two equivalent methyl carbons.

While experimental ¹⁴N or ¹⁵N NMR data for methyl 2-cyano-2-methylpropanoate has not been reported, the principles of heteronuclear NMR can provide insights into the electronic environment of the cyano group.

¹⁴N NMR: The ¹⁴N nucleus is a quadrupolar nucleus, which often results in broad NMR signals. The chemical shift and line width are sensitive to the symmetry of the electronic environment. For the cyano group in methyl 2-cyano-2-methylpropanoate, the nitrogen atom is in a relatively symmetric environment, which might lead to a moderately sharp signal compared to other nitrogen-containing functional groups. The chemical shift would be expected in the region typical for nitriles.

¹⁵N NMR: The ¹⁵N nucleus has a spin of 1/2 and therefore gives sharp NMR lines, but its low natural abundance makes it less sensitive. ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of the cyano group. The chemical shift of the ¹⁵N nucleus in a cyano group is influenced by the substituents on the adjacent carbon. The presence of the electron-withdrawing ester group and the electron-donating methyl groups would influence the shielding of the nitrogen nucleus, and the resulting chemical shift would provide detailed information about the electronic distribution within the C≡N bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For Methyl 2-cyano-2-methylpropanoate (C₆H₉NO₂), the molecular weight is 127.14 g/mol . In a mass spectrometer, this molecule would be ionized, typically by electron impact (EI), to form a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 127.

The molecular ion of Methyl 2-cyano-2-methylpropanoate is energetically unstable and prone to fragmentation. chemguide.co.uk The fragmentation pathways are dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The structure contains several key features that influence its fragmentation: a methyl ester group, a nitrile group, and a quaternary carbon atom bonded to two methyl groups.

Predicted fragmentation of Methyl 2-cyano-2-methylpropanoate would likely proceed through several key pathways:

Loss of the Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃). whitman.edumiamioh.edu This would result in the formation of a stable acylium ion.

Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the quaternary carbon and the carbonyl carbon can result in the loss of the carbomethoxy group as a radical.

Loss of a Methyl Group (-CH₃): The presence of two methyl groups on the quaternary carbon makes the loss of a methyl radical (•CH₃) a probable event, leading to a stabilized tertiary carbocation.

Loss of the Nitrile Group (-CN): Cleavage of the bond between the quaternary carbon and the cyano group can occur.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the absence of a γ-hydrogen on an extended alkyl chain, other complex rearrangements may occur. chemistrynotmystery.com

The predicted significant fragments and their corresponding m/z values are summarized in the table below. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Predicted Mass Spectrometry Fragmentation Data for Methyl 2-cyano-2-methylpropanoate

m/z ValueProposed Fragment IonFormula of Lost Neutral Fragment
127[C₆H₉NO₂]⁺• (Molecular Ion)-
112[C₅H₆NO₂]⁺•CH₃
96[C₅H₉N]⁺••COOCH₃
70[C₄H₆N]⁺•COOCH₃
68[C₄H₆N]⁺•OCH₃, CO
59[CH₃OCO]⁺•C₄H₆N
41[C₃H₅]⁺ or [C₂H₃N]⁺•Multiple Pathways

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Should single crystals of Methyl 2-cyano-2-methylpropanoate be grown, X-ray diffraction analysis would reveal its molecular geometry. Key parameters such as the bond lengths of the C≡N triple bond, the C=O double bond of the ester, and the various C-C and C-O single bonds could be precisely measured. The analysis would also determine the bond angles around the central quaternary carbon, providing insight into any steric strain imposed by the four substituent groups.

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. excillum.com Given the functional groups present, the following interactions would be of interest:

Dipole-Dipole Interactions: The highly polar nitrile (C≡N) and ester (C=O) groups are expected to be primary drivers of the crystal packing. acs.org Molecules would likely arrange themselves to optimize the alignment of these dipoles, often in an anti-parallel fashion to minimize electrostatic repulsion. acs.org

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the methyl hydrogens and the oxygen or nitrogen atoms of neighboring molecules could play a significant role in stabilizing the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model molecules. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are instrumental in these investigations, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. growingscience.com It is particularly effective for optimizing molecular geometries and understanding the distribution of electrons within a molecule. For methyl 2-cyano-2-methylpropanoate, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Furthermore, DFT calculations yield valuable information about the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial for predicting the chemical reactivity of the compound. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Cyano-Ester Compound

This table presents hypothetical data for a molecule structurally similar to methyl 2-cyano-2-methylpropanoate, as direct computational studies on the target compound are not extensively available in the literature.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Møller-Plesset Perturbation Theory (MP2) for Conformational Analysis

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.org This is particularly important for accurately describing non-covalent interactions and for performing detailed conformational analyses. MP2 calculations are more computationally demanding than DFT but can provide more accurate energy predictions, especially for systems where electron correlation is significant. smu.edunih.gov

In the context of methyl 2-cyano-2-methylpropanoate, MP2 would be employed to explore the different spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. By calculating the relative energies of these conformers, it is possible to determine their relative stabilities and populations at a given temperature. While MP2 is a powerful tool, its accuracy can be affected by the choice of basis set and, in some cases, it may overestimate certain interactions. nih.gov

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the level of theory. umich.edumit.edu A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate description of the electron distribution but also significantly increase the computational cost. rowansci.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). rowansci.com The selection of a basis set is a compromise between the desired accuracy and the computational resources available. For a molecule like methyl 2-cyano-2-methylpropanoate, a double-zeta basis set, such as 6-31G(d), might be sufficient for initial geometry optimizations, while a larger triple-zeta basis set, like cc-pVTZ, would be preferable for more accurate energy calculations. umanitoba.ca

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the interpretation of experimental spectra and the characterization of molecules that are difficult to study empirically. These calculations are typically performed after finding a molecule's optimized equilibrium geometry at a chosen level of theory.

Theoretical vibrational spectra (Infrared and Raman) are commonly calculated using quantum chemical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP. researchgate.net The calculation involves computing the second derivatives of the energy with respect to the atomic positions to determine the harmonic vibrational frequencies. uni-muenchen.de

The output of these calculations provides:

Vibrational Frequencies (cm⁻¹): The wavenumber for each vibrational mode of the molecule. Calculated harmonic frequencies are often systematically higher than experimental frequencies and are sometimes scaled by an empirical factor to improve agreement. nih.gov

IR Intensities: The predicted intensity of each vibrational mode's absorption in an infrared spectrum.

Raman Activities: The predicted intensity of each mode in a Raman spectrum.

For Methyl 2-cyano-2-methylpropanoate, these calculations would predict the characteristic stretching frequencies for the C≡N (cyano), C=O (carbonyl), C-O (ester), and C-H bonds, as well as bending and rocking modes.

Table 1: Representative Structure for Theoretical Vibrational Frequency Data

Mode NumberSymmetryCalculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)
1A'Data not availableData not available
2A'Data not availableData not available
......Data not availableData not available
ν(C≡N)A'Data not availableData not available
ν(C=O)A'Data not availableData not available

Theoretical rotational constants (A, B, and C) are derived directly from the principal moments of inertia of the molecule's computationally optimized geometry. These constants are fundamental for predicting the pure rotational (microwave) spectrum of a molecule. The calculations can accurately provide these parameters, which are crucial for identifying molecules in environments like the interstellar medium. Further analysis can also predict centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates.

Table 2: Representative Structure for Theoretical Rotational Parameters

ParameterDescriptionCalculated Value
ARotational ConstantData not available (MHz)
BRotational ConstantData not available (MHz)
CRotational ConstantData not available (MHz)
µaDipole Moment ComponentData not available (Debye)
µbDipole Moment ComponentData not available (Debye)
µcDipole Moment ComponentData not available (Debye)

Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for nuclei such as ¹H and ¹³C. These calculations involve determining the magnetic shielding tensor for each nucleus within the electronic environment of the optimized molecular structure. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming molecular structures.

Table 3: Representative Structure for Theoretical ¹³C NMR Chemical Shifts

Carbon AtomFunctional GroupCalculated Chemical Shift (ppm)
C1Carbonyl (C=O)Data not available
C2Quaternary CData not available
C3Cyano (C≡N)Data not available
C4Methyl (ester)Data not available
C5/C6Methyl (gem-dimethyl)Data not available

Theoretical Ultraviolet-Visible (UV-Vis) absorption spectra are simulated by calculating the electronic excitation energies and the corresponding oscillator strengths for transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. core.ac.uk The results of a TD-DFT calculation typically include the wavelength (λ) of maximum absorption for each electronic transition and its intensity, which allows for the construction of a theoretical spectrum to compare with experimental data.

Electronic Properties Analysis

Beyond spectroscopic parameters, computational chemistry provides fundamental insights into the electronic properties of a molecule. Basic calculations on Methyl 2-cyano-2-methylpropanoate would yield properties such as:

Topological Polar Surface Area (TPSA): A calculated property related to the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. The TPSA for Methyl 2-cyano-2-methylpropanoate is calculated to be 50.09 Ų. chemscene.com

LogP: The logarithm of the partition coefficient between octanol and water, a measure of a molecule's hydrophobicity. The calculated LogP for this compound is approximately 0.71. chemscene.com

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an important indicator of a molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to describe chemical reactivity and electronic properties. materialsciencejournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. nbinno.com This analysis is instrumental in predicting how a molecule will interact with other species.

Charge Distribution and Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de An MEP map illustrates the electrostatic potential on a molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic sites. nih.gov

The MEP surface is color-coded to represent different potential values. Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. researchgate.net Regions with a positive potential, depicted in blue, are electron-poor and are favorable sites for nucleophilic attack. mdpi.com Green and yellow areas represent regions of intermediate or neutral potential. Analyzing the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding and predicting sites of chemical reactions. uni-muenchen.deresearchgate.net

Chemical Hardness, Chemical Potential, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors. These are calculated using the energies of the HOMO and LUMO. researchgate.net

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η) : Chemical hardness signifies the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as: η = (ELUMO - EHOMO) / 2. mdpi.commdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined in terms of the chemical potential and chemical hardness: ω = μ² / 2η. mdpi.comnbinno.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These global reactivity descriptors are essential for comparing the stability and reactivity of different molecules. researchgate.net

Interactive Data Table: Global Reactivity Descriptors (Illustrative) (Note: The following table is for illustrative purposes only, as specific data for Methyl 2-cyano-2-methylpropanoate was not found.)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamic behavior, and thermodynamic properties of molecules. nih.gov

This method allows researchers to observe how a molecule like Methyl 2-cyano-2-methylpropanoate would behave in different environments (e.g., in a solvent or at various temperatures), revealing insights into its flexibility, stability, and interactions with other molecules. mdpi.com MD simulations are crucial for understanding processes that occur over time, such as conformational sampling or binding events, which are inaccessible through static computational models. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-cyano-2-methylacetate as a Building Block in Complex Molecular Synthesis

The strategic placement of functional groups in this compound allows for its use in the construction of intricate molecular architectures. The presence of an activated methylene (B1212753) group, flanked by both a cyano and a methyl ester group, facilitates a range of carbon-carbon bond-forming reactions, making it a key intermediate in multi-step syntheses.

This compound is a proficient active methylene compound for the Knoevenagel condensation reaction, a fundamental method for the formation of carbon-carbon double bonds. scielo.brunifap.br This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. The resulting products, polyfunctionalized olefins, are themselves valuable intermediates for the synthesis of more complex molecules. scielo.br

In a typical reaction, this compound can be reacted with various aldehydes in the presence of a basic catalyst, such as triethylamine, often under microwave irradiation to enhance reaction rates and yields. unifap.br The use of green solvents like ethanol (B145695) can further improve the environmental profile of the synthesis. unifap.brscielo.br The general scheme for the Knoevenagel condensation using this compound is depicted below:

Reaction Scheme:

Aldehyde + this compound → Polyfunctionalized Olefin + Water

Aldehyde ReactantCatalystSolventReaction ConditionsProductYield (%)
Benzaldehyde (B42025)TriethylamineEthanolMicrowave, 85°C, 35 minMethyl (E)-2-cyano-3-phenylacrylate70-90
4-MethoxybenzaldehydeTriethylamineEthanolMicrowave, 85°C, 35 minMethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate70-90
2-NitrobenzaldehydeDIPEAc-40-45°CMethyl 2-cyano-3-(2-nitrophenyl)acrylate90

This table presents illustrative data based on typical Knoevenagel condensation reactions involving cyanoacetate (B8463686) derivatives. unifap.brscielo.org.mx

The resulting (E)-geometry of the adducts has been confirmed through X-ray analysis in related compounds. unifap.br These polyfunctionalized olefins, with their conjugated system and multiple functional groups, are poised for further synthetic manipulations.

A notable application of this compound is its role as a glyoxylate (B1226380) anion synthon in the synthesis of 1,2,5-tricarbonyl compounds. researchgate.net This synthetic strategy involves a two-step process: a conjugate addition followed by an aerobic oxidation.

The first step is a Michael addition of this compound to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org This reaction creates a new carbon-carbon bond at the β-position of the acceptor. The subsequent step is a copper(I) iodide-catalyzed aerobic oxidation of the resulting α-cyano-δ-ketocarboxylate. researchgate.net This oxidation transforms the cyano-substituted carbon into a carbonyl group, yielding the desired 1,2,5-tricarbonyl compound. researchgate.net

α,β-Unsaturated CarbonylIntermediateProduct
ChalconeMethyl 2-cyano-4-oxo-2,4-diphenylbutanoateMethyl 2,5-dioxo-2,5-diphenylpentanoate
4-Phenylbut-3-en-2-oneMethyl 2-cyano-2-methyl-5-oxo-5-phenylhexanoateMethyl 2,6-dioxo-6-phenylheptanoate

This table illustrates the transformation of α,β-unsaturated carbonyls into 1,2,5-tricarbonyl compounds using this compound. researchgate.net

This method provides an efficient and practical route to these valuable tricarbonyl compounds, which are important precursors for the synthesis of various five-membered heterocycles like furans, pyrroles, and thiophenes through Paal-Knorr type syntheses. researchgate.net

Precursor for Heterocyclic Compounds

The reactivity of this compound extends to its use as a precursor for a diverse range of heterocyclic compounds. The cyano and ester functionalities provide reactive sites for cyclization reactions with various reagents.

This compound can be utilized in the synthesis of highly functionalized pyridone derivatives. For instance, 3-cyano-2-pyridones can be prepared through multi-component reactions. One common approach involves the condensation of an aldehyde, an active methylene compound like this compound, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). ekb.eg These reactions often proceed through a cascade of transformations including Knoevenagel condensation, Michael addition, and intramolecular cyclization.

By analogy with the well-established chemistry of related cyanoacetates, this compound is a potential precursor for a vast array of heterocyclic systems.

Azirine: While specific examples with this compound are not prominent, the general reactivity of related α-cyano esters suggests potential pathways to functionalized azirines.

Pyrrole (B145914): The Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester, can be adapted to use β-ketonitriles, making the synthesis of 4-cyano pyrroles feasible. semanticscholar.orgwikipedia.org Additionally, transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues provides a route to polysubstituted pyrroles. rsc.org

Thiophene (B33073): The Gewald aminothiophene synthesis is a powerful method for constructing thiophene rings. derpharmachemica.comnih.gov This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base. derpharmachemica.comsapub.org

Pyrazole: Pyrazole derivatives can be synthesized through the condensation of compounds containing an active methylene group with hydrazines. organic-chemistry.orgresearchgate.netnih.gov For example, the reaction of an arylhydrazone derived from a cyanoacetate with a suitable reagent can lead to the formation of aminopyrazoles. researchgate.net

Imidazole (B134444): The synthesis of imidazole derivatives often involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (Radziszewski synthesis) or related multi-component reactions where a cyanoacetate derivative can act as a key building block.

Thiazole (B1198619): Thiazole rings can be constructed through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. bepls.com Derivatives of this compound could be transformed into thioamides and subsequently used in such syntheses.

Thiadiazole: 1,3,4-Thiadiazole derivatives can be synthesized from the reaction of thioamides with hydrazonyl chlorides, where the thioamide can be derived from a cyanoacetamide precursor. sapub.org

Pyridine (B92270): The Hantzsch pyridine synthesis and its modifications provide a versatile route to pyridine derivatives. orgsyn.org These methods often involve the condensation of an aldehyde, a β-ketoester (or a related active methylene compound like this compound), and ammonia or an ammonium salt.

Pyrane: 2-Amino-3-cyano-4H-pyran derivatives are readily accessible through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326) (or a similar active methylene compound), and a β-dicarbonyl compound like methyl acetoacetate. quickcompany.innih.govsemanticscholar.org

Pyridazine (B1198779): The synthesis of pyridazine derivatives can be achieved through the condensation of 1,4-dicarbonyl compounds or related synthons with hydrazine.

Pyrimidine: Pyrimidine rings are commonly synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea (B33335), or thiourea. mdpi.comorganic-chemistry.orgbu.edu.eg Cyanoacetate derivatives are frequently used as the three-carbon fragment in these syntheses. bu.edu.eg

Triazine: Symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles. While direct trimerization of this compound is not a common route, its derivatives could potentially be used in more complex syntheses of substituted triazines.

HeterocycleGeneral Synthetic MethodKey Reactants (by analogy)
Pyrrole Knorr Synthesisα-Amino-ketone, this compound derivative
Thiophene Gewald SynthesisKetone/Aldehyde, this compound, Sulfur
Pyrazole CondensationHydrazine, this compound derivative
Pyridine Hantzsch SynthesisAldehyde, this compound, Ammonia
Pyrane Multicomponent ReactionAldehyde, Malononitrile, this compound
Pyrimidine CondensationAmidines/Urea, this compound

This table summarizes potential synthetic routes to various heterocycles using this compound, based on established reactions of related cyanoacetates.

The versatile reactivity of the cyano and ester groups in this compound and its derivatives makes them suitable substrates for ring-opening, ring-closure, and cycloaddition reactions. For instance, the nitrile group can participate as a dienophile or an enophile in pericyclic reactions, although this is less common for unactivated nitriles. More frequently, derivatives of this compound can be elaborated into dienes or dipolarophiles for use in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic systems.

Role in Multi-component Reactions (by analogy with related cyanoacetates)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While Methyl 2-cyano-2-methylpropanoate itself is generally unreactive in MCRs that require an active methylene group due to the absence of acidic α-hydrogens, its structural analogs, such as methyl cyanoacetate and ethyl cyanoacetate, are pivotal reagents in several important MCRs. The following sections explore these reactions by analogy.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. This reaction is not possible with Methyl 2-cyano-2-methylpropanoate because it lacks the requisite acidic protons on the α-carbon. The presence of two methyl groups instead of hydrogens prevents the formation of the necessary carbanion intermediate.

However, related alkyl cyanoacetates are classic substrates for this reaction. The condensation of various aldehydes with compounds like ethyl cyanoacetate or malononitrile proceeds in the presence of a catalyst to yield substituted alkenes, which are valuable intermediates in organic synthesis. researchgate.netscielo.org.mx The reaction is catalyzed by bases such as amines, ammonia, or their salts. researchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, the use of diisopropylethylammonium acetate (DIPEAc) has been shown to effectively catalyze the condensation of aldehydes and ethyl cyanoacetate, offering high yields and short reaction times. scielo.org.mx Similarly, catalysts like cetyltrimethylammonium bromide (CTMAB) have been used in aqueous media, presenting an environmentally friendly approach. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate

AldehydeCatalystSolventYield (%)Reference
4-MethoxybenzaldehydeDIPEAcHexane96 scielo.org.mx
2-NitrobenzaldehydeDIPEAcHexane90 scielo.org.mx
2-ChlorobenzaldehydeDIPEAcHexane88 scielo.org.mx
BenzaldehydeCTMABWaterHigh researchgate.net
p-MethoxybenzaldehydePyrrolidine/Acetic AcidToluene98 mdpi.com

This reaction is a cornerstone for synthesizing α,β-unsaturated cyanoesters, which are precursors to pharmaceuticals, polymers, and other fine chemicals. mdpi.comarkat-usa.org

Biginelli Reaction Derivatives

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant pharmacological activities. wikipedia.orgderpharmachemica.com

Similar to the Knoevenagel condensation, Methyl 2-cyano-2-methylpropanoate cannot participate in the Biginelli reaction in the traditional role of the active methylene component. However, by analogy, related cyanoacetates can be used in variations of this reaction. For example, ethyl cyanoacetate can react with aldehydes and urea or thiourea, often under acidic catalysis, to produce dihydropyrimidinone derivatives. iau.ir The reaction mechanism involves a series of steps including condensation and cyclization to form the heterocyclic ring. wikipedia.org A variety of catalysts, including Brønsted and Lewis acids like cyanuric chloride, have been employed to improve reaction yields and shorten reaction times. organic-chemistry.orgderpharmachemica.com The versatility of the Biginelli reaction allows for a wide range of substituents to be incorporated into the final product, making it a powerful tool in combinatorial chemistry and drug discovery. derpharmachemica.combohrium.com

Applications in Pharmaceutical Synthesis (as a scaffold or intermediate)

While direct applications of Methyl 2-cyano-2-methylpropanoate in pharmaceutical synthesis are not widely documented, its structural relatives are crucial intermediates. The cyanoacetate moiety is a versatile building block for constructing more complex molecular architectures found in various active pharmaceutical ingredients.

Precursors for Specific Pharmacological Agents (e.g., gabapentin (B195806) derivatives by analogy)

A prominent example of the use of related cyanoacetates is in the synthesis of Gabapentin, an anticonvulsant medication. researchgate.net Several synthetic routes for Gabapentin utilize an alkyl cyanoacetate, such as methyl cyanoacetate or ethyl cyanoacetate, as a key starting material. google.com In one common pathway, cyclohexanone (B45756) is reacted with an alkyl cyanoacetate in a Guareschi reaction to form a dinitrile intermediate. googleapis.com This intermediate then undergoes hydrolysis and decarboxylation to yield 1,1-cyclohexanediacetic acid. google.comgoogleapis.com Subsequent chemical transformations, including anhydride (B1165640) formation, amidation, and a Hofmann or Curtius-type rearrangement, ultimately lead to the formation of Gabapentin. google.comchemicalbook.com

The role of the cyanoacetate in this synthesis is to provide the two-carbon unit with the necessary functional handles (cyano and ester groups) that are elaborated to form the final acetic acid and aminomethyl side chains of Gabapentin. This highlights how simple molecules, analogous in structure to Methyl 2-cyano-2-methylpropanoate, serve as fundamental precursors in the multi-step synthesis of complex pharmaceutical agents.

Applications in Material Science

The functional groups present in Methyl 2-cyano-2-methylpropanoate—a nitrile and a methyl ester—suggest its potential utility as a monomer or modifier in the synthesis of specialized polymers and materials.

Utilization in the Synthesis of Polymers and Advanced Materials

By analogy with related compounds, Methyl 2-cyano-2-methylpropanoate could be a precursor for creating polymers with specific properties. For instance, alkyl cyanoacrylates are well-known for their ability to undergo anionic polymerization to form poly(alkyl cyanoacrylates), which are the basis for cyanoacrylate adhesives (superglues). afinitica.com The synthesis of these monomers often involves a Knoevenagel condensation between an alkyl cyanoacetate and formaldehyde (B43269) to produce a polymer, which is then thermally depolymerized to yield the monomeric α-cyanoacrylate. afinitica.comgoogle.comgoogle.com

Furthermore, electrophilic trisubstituted ethylene (B1197577) monomers, structurally similar to the hypothetical α-cyanoacrylate derived from Methyl 2-cyano-2-methylpropanoate, have been shown to undergo radical copolymerization with electron-rich monomers like vinyl acetate. depaul.edu These reactions can yield equimolar alternating copolymers. The incorporation of the bulky and polar cyano and ester groups from a monomer like Methyl 2-cyano-2-methylpropanoate into a polymer backbone would be expected to significantly alter the polymer's properties, such as increasing its glass transition temperature (Tg) and modifying its solubility and thermal stability. depaul.edu

Table 2: Properties of Copolymers of Vinyl Acetate (VAC) and Substituted Propenoates

Propenoate Monomer (RC₆H₄CH=C(CN)CO₂CH₃)Molecular Weight (Mw)Glass Transition Temp. (Tg, °C)Decomposition Temp. (°C)Reference
R = H1.6 x 10⁴136214-400 depaul.edu
R = 4-CH₃1.2 x 10⁴134214-400 depaul.edu
R = 4-C₂H₅1.1 x 10⁴129214-400 depaul.edu
R = 4-iC₃H₇8.8 x 10³132214-400 depaul.edu

The data illustrates how modifying the structure of the cyano-containing monomer influences the properties of the resulting copolymer, suggesting that monomers derived from or analogous to Methyl 2-cyano-2-methylpropanoate could be valuable in designing advanced materials.

Catalytic Studies and Reaction Optimization Strategies

Catalytic Promotion of Reactions Involving Methyl 2-cyano-2-methylacetate

The reactivity of this compound is centered around its active methylene (B1212753) group (though in this case, it is a methine group due to the additional methyl substituent), the cyano group, and the ester functionality. Catalysts are employed to enhance the rates and selectivities of reactions such as condensations, esterifications, and additions.

Base catalysis is fundamental to activating the α-carbon of cyanoacetate (B8463686) esters for condensation reactions. In a process analogous to the Knoevenagel condensation, a base abstracts a proton from the carbon atom situated between the electron-withdrawing cyano and ester groups, generating a stabilized carbanion. This nucleophile can then attack an electrophilic carbonyl compound.

Commonly used basic catalysts for the condensation of related cyanoacetates with aldehydes or ketones include organic bases like piperidine and pyrrolidine, as well as inorganic bases such as sodium hydroxide (B78521). google.com For instance, the synthesis of methyl cyanoacrylate involves the base-catalyzed reaction of methyl cyanoacetate with formaldehyde (B43269). google.com The catalyst facilitates the initial aldol-type addition, which is followed by dehydration. A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has also been developed, demonstrating the utility of bases in promoting complex transformations. nih.gov

Catalyst SystemReactantsProduct TypeReference
Piperidinium acetate (B1210297)Methyl cyanoacetate, ParaformaldehydePoly(methyl cyanoacrylate) google.com
Diisopropylethylammonium acetate (DIPEAc)Aldehydes, Ethyl cyanoacetateCyanoacrylates scielo.org.mx
DABCO in [HyEtPy]Cl–H₂OAromatic aldehydes, Ethyl 2-cyanoacetateKnoevenagel condensation products rsc.org

This table is interactive and can be sorted by column.

Acid catalysts typically function by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.org In reactions involving this compound, acid catalysis can be employed for esterification or hydrolysis, as well as for the depolymerization of polymers derived from related cyanoacrylates. For example, the depolymerization of poly(methyl cyanoacrylate) to yield the monomer is effectively carried out under acidic conditions using catalysts such as p-toluenesulfonic acid monohydrate and polyphosphoric acid. google.com This process is crucial for the purification of cyanoacrylate monomers. google.com

Transition metal complexes offer a diverse range of catalytic activities for reactions involving esters and nitriles. rsc.orgmdpi.com These catalysts can facilitate reactions through various mechanisms, including Lewis acid activation, oxidative addition, and reductive elimination. nih.gov While specific examples for this compound are not prevalent, related esters undergo a variety of metal-catalyzed transformations.

For instance, manganese complexes with aminophosphine ligands have proven effective for the hydrogenation of esters. researchgate.net Lead(II) coordination compounds have been shown to act as heterogeneous catalysts for the cyanosilylation of aldehydes. rsc.org These examples highlight the potential for metal complexes to catalyze addition reactions to the cyano or ester groups of the target molecule. The development of metal-complex catalysis is a rapidly advancing field, with ongoing research into creating more efficient and selective catalysts for a wide array of organic transformations. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. researchgate.netbeilstein-journals.org For reactions involving cyanoacetates, organocatalysts have been particularly successful in promoting asymmetric reactions.

The Knoevenagel condensation, a key reaction for C-C bond formation, can be efficiently catalyzed by various organocatalysts. scielo.org.mx For example, diisopropylethylammonium acetate (DIPEAc) has been used for the synthesis of cyanoacrylates from aldehydes and ethyl cyanoacetate, offering high yields and short reaction times. scielo.org.mx Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been employed in a recyclable ionic liquid system for the Knoevenagel condensation of aromatic aldehydes with ethyl 2-cyanoacetate, achieving good to excellent yields. rsc.org These catalysts typically work by activating the methylene compound through deprotonation or by activating the carbonyl compound through hydrogen bonding. scielo.org.mxrsc.org

OrganocatalystReaction TypeSubstratesKey Features
Diisopropylethylammonium acetate (DIPEAc)Knoevenagel CondensationAldehydes, Ethyl cyanoacetateHigh yields, shorter reaction time, broad substrate scope. scielo.org.mx
1,4-Diazabicyclo[2.2.2]octane (DABCO)Knoevenagel CondensationAromatic aldehydes, Ethyl 2-cyanoacetateUsed in a recyclable ionic liquid system; good to excellent yields. rsc.org

This table is interactive and can be sorted by column.

The use of heterogeneous solid catalysts provides significant environmental and economic advantages, including ease of separation from the reaction mixture and potential for recyclability. For Knoevenagel condensations involving cyanoacetate esters, various solid catalysts have been investigated.

Naturally occurring minerals such as calcite and fluorite have been shown to catalyze the Knoevenagel condensation between aromatic aldehydes and methyl cyanoacetate. chemicalbook.com Additionally, synthetic solid bases have demonstrated high efficiency. A mixed oxide catalyst of MgO/ZrO₂ was developed for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate and malononitrile (B47326). researchgate.net Similarly, a cost-effective and environmentally friendly CaO–MgO binary metal oxide has been used as an efficient solid-base catalyst for the Knoevenagel condensation in water at room temperature. acs.orgresearchgate.net These solid catalysts provide a green alternative to homogeneous base catalysts.

Solid CatalystReactantsReaction ConditionsYield
Calcite/FluoriteAromatic aldehydes, Methyl cyanoacetateN/AEffective for Knoevenagel Condensation. chemicalbook.com
MgO/ZrO₂Aldehydes, Ethyl cyanoacetate/Malononitrile60 °C, Solvent-freeHigh yields. researchgate.net
CaO–MgOAldehydes, Ethyl cyanoacetate/MalononitrileRoom Temperature, WaterGood E-factor, high purity. acs.orgresearchgate.net

This table is interactive and can be sorted by column.

Process Optimization Methodologies

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring an efficient and cost-effective chemical process. Methodologies such as Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful statistical tools for this purpose. uctm.edu

These techniques allow for the systematic variation of multiple reaction parameters simultaneously to identify the optimal conditions. Key parameters in reactions involving this compound that could be optimized include:

Temperature: Influences reaction rate and selectivity.

Reaction Time: Determines the extent of conversion.

Catalyst Loading: Affects reaction rate and cost.

Reactant Molar Ratio: Can influence equilibrium position and selectivity.

Solvent: Affects solubility, reactivity, and can influence the catalytic pathway.

A study on the microwave-assisted esterification of acetic acid and methanol to produce methyl acetate successfully used RSM to optimize variables such as microwave power, catalyst concentration, reactant ratio, and reaction time, achieving a conversion of 98.76%. uctm.edu A similar approach could be applied to reactions involving this compound to systematically determine the conditions that provide the highest yield and purity of the desired product.

Astrochemical Significance and Interstellar Medium Research Drawing from Methyl Cyanoacetate Research

Prevalence of Cyano-Containing Compounds in Astronomical Catalogs

Cyano-containing compounds, or nitriles, are notably abundant in the interstellar medium. They constitute a significant fraction of the over 200 molecular species that have been identified in the ISM, with nearly 16% of these molecules featuring a cyano functional group (-CN). core.ac.uk This prevalence is attributed to the high reactivity of the cyano radical (CN) with unsaturated organic molecules and the large dipole moments of nitriles, which result in intense rotational lines that are more readily detectable. nih.gov

The list of detected nitriles is diverse, ranging from simple molecules to more complex structures like benzonitrile, cyanonaphthalene, and cyanocyclopentadiene, highlighting the varied and robust chemistry involving the cyano group in extraterrestrial environments. nih.govmit.edunih.gov The frequent detection of this functional group makes cyanided derivatives of known interstellar molecules prime candidates for future astronomical searches.

Comparison with Related Astrochemical Species (e.g., Methyl Acetate (B1210297), Methyl Cyanoacetate)

The study of related molecules is a cornerstone of astrochemistry. The relationship between methyl acetate and methyl cyanoacetate (B8463686) provides a compelling case study. The V₃ barrier to internal rotation of the methyl group is about 10% smaller in methyl cyanoacetate compared to methyl acetate. umanitoba.ca This suggests that the addition of the cyano group has a discernible influence on the molecule's electronic structure and dynamics. umanitoba.ca

Furthermore, the abundances of molecules within a chemical family can offer clues about their formation pathways. For instance, in the methyl-acetyl sequence, the abundance of methyl-diacetylene (CH₃C₄H) was found to be a factor of four larger than its isoelectronic counterpart, methyl-cyanoacetylene (CH₃C₃N), in the cold molecular cloud TMC-1. iaea.orgresearchgate.net Such comparisons help to refine models of interstellar chemistry. A future detection of methyl 2-cyano-2-methylacetate would allow for similar valuable comparisons with methyl acetate and methyl cyanoacetate, further illuminating the chemical evolution of complex organic molecules in space.

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research will likely focus on developing more efficient and scalable methods for synthesizing Methyl 2-cyano-2-methylpropanoate. While classical methods may exist, the exploration of novel catalytic systems is a primary frontier. This includes investigating transition-metal-free conditions for constructing the core structure from abundant starting materials. researchgate.net The development of new palladium-based catalysts, which have shown versatility in creating α-aryl nitriles and esters, could be adapted for this purpose.

Furthermore, research into different catalyst systems, such as V-Mo or Sb-V composites, could offer pathways to higher yields and selectivity, potentially reducing purification costs and environmental impact. google.com The goal is to create synthetic strategies that are not only high-yielding but also practical and adaptable for large-scale production. rsc.org

Catalyst System TypePotential Advantages for SynthesisRelevant Precedent Compounds
Palladium-Catalyzed High versatility, applicable to creating tertiary and quaternary carbon centers.α-Aryl nitriles and esters
V-Mo System Potential for high conversion rates in gas-phase reactions.2-Cyanopyrazine
Sb-V System Reported high yields for cyanation reactions.2-Cyanopyrazine
Transition-Metal-Free Avoids costly and potentially toxic heavy metals, aligning with green chemistry principles.Piperidine-2,6-diones

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving Methyl 2-cyano-2-methylpropanoate is crucial for optimizing its synthesis and application. Future work should investigate the intricate details of its formation and reactivity. For instance, studying the kinetics of its synthesis can help identify rate-determining steps and optimize conditions like temperature and reactant ratios.

Postulated catalytic cycles in related cyanoalkylation reactions suggest the involvement of radical intermediates. researchgate.net Deeper mechanistic studies could confirm whether similar radical pathways are viable for this compound, potentially opening doors to new photochemical or electrochemical synthetic methods. Elucidating these mechanisms will be fundamental for controlling reaction outcomes and designing more effective transformations.

High-Resolution Spectroscopic Characterization for Gas-Phase Studies

While condensed-phase characterization is standard, high-resolution gas-phase spectroscopic studies of Methyl 2-cyano-2-methylpropanoate are a vital area for future research. Such studies provide intrinsic molecular data, free from intermolecular interactions, which is essential for benchmarking theoretical models. Techniques like gas-phase infrared spectroscopy can yield precise vibrational frequencies. nih.gov

Investigating the gas-phase oxidation of related compounds has provided insights into reaction pathways and by-product formation. researchgate.net Similar studies on Methyl 2-cyano-2-methylpropanoate could reveal its thermal stability and decomposition pathways, which is critical information for its use in high-temperature applications or chemical vapor deposition processes.

Advanced Computational Modeling for Precise Property Prediction

Computational chemistry offers a powerful tool for predicting the properties of Methyl 2-cyano-2-methylpropanoate before engaging in extensive laboratory work. Future research should leverage advanced modeling techniques to build a comprehensive in-silico profile of the molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-visible and circular dichroism spectra, providing insights into its electronic transitions. aps.org

Machine learning models, trained on large chemical databases, have shown remarkable accuracy in predicting properties like atomization energies, polarizability, and HOMO/LUMO energies. nih.gov Applying these models to Methyl 2-cyano-2-methylpropanoate could rapidly generate data on its physical, chemical, and electronic properties, guiding experimental efforts toward the most promising applications.

PropertyComputational MethodPotential Application of Data
Atomization Energy Machine Learning (BoB Model)Predicts molecular stability and reaction thermodynamics.
HOMO/LUMO Energies DFT, Machine LearningAssesses electronic properties for use in semiconductors or dyes.
Polarizability DFT, Machine LearningInforms on dielectric properties for electronic components.
UV-Visible Spectrum TD-DFTPredicts optical properties for use in photosensitizers or filters.
Vibrational Frequencies DFTAids in the interpretation of experimental IR and Raman spectra.

Discovery of Novel Applications in Interdisciplinary Fields

The unique combination of a nitrile and a methyl ester group on a quaternary carbon center suggests that Methyl 2-cyano-2-methylpropanoate could have applications across various disciplines. The broader family of cyanoacrylates is well-known for its use in high-performance adhesives for the electronics, medical, and automotive industries. zdschemical.comaronalpha.netpcbiochemres.com Future research should explore if the specific properties of this molecule offer advantages in specialized bonding applications.

Beyond adhesives, its structure makes it a valuable building block in organic synthesis. The cyano group is a versatile functional handle that can be transformed into other groups. This could be leveraged in medicinal chemistry for the synthesis of complex bioactive molecules. nih.gov Furthermore, cyano-containing compounds are being investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as components in advanced thermosetting resins, opening up potential applications in materials science and renewable energy. researchgate.netresearchgate.netresearchgate.net

Development of Greener Synthesis and Application Protocols

Aligning with the principles of sustainable chemistry is a critical direction for future research. This involves developing greener synthetic routes that minimize waste and energy consumption. The use of environmentally benign solvents, such as mixtures of water and glycerol, has been shown to be effective for related catalytic reactions. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy usage. researchgate.net The development of recyclable catalysts for the synthesis of Methyl 2-cyano-2-methylpropanoate would further enhance the sustainability of its production. By focusing on green chemistry from the outset, the lifecycle environmental impact of this compound can be minimized, making it a more viable candidate for industrial applications.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methyl 2-cyano-2-methylacetate in laboratory settings?

  • Methodological Answer :

  • Use chemical-resistant gloves (e.g., EN 374-certified nitrile or neoprene) and inspect them for integrity before use .

  • Wear indirect-vent goggles and face shields during liquid handling to prevent splashes .

  • Ensure local exhaust ventilation or use respiratory protection (e.g., P95/P99 filters) if vapor concentrations exceed permissible limits .

  • Avoid drainage contamination by using secondary containment and spill kits .

    • Data Table :
Protective MeasureSpecificationReference
GlovesEN 374-tested nitrile
Eye ProtectionIndirect-vent goggles + face shield
Respiratory ProtectionP95/P99 filters for vapors

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

  • Methodological Answer :

  • Use anhydrous conditions to prevent hydrolysis of the cyano group.
  • Employ catalysts like DMAP (4-dimethylaminopyridine) for esterification reactions, monitoring progress via thin-layer chromatography (TLC) .
  • Purify via fractional distillation (bp ~200–220°C, extrapolated from analogous esters in ).
  • Validate purity with GC-MS (>95% purity threshold, as per industry standards ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer :

  • Perform multidimensional NMR (e.g., 13C^{13}\text{C}-DEPT, HSQC) to distinguish overlapping signals caused by steric hindrance from the methyl and cyano groups.

  • Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

  • Compare results with reference spectra of structurally similar esters (e.g., methyl phenylacetate ).

    • Data Table :
TechniqueApplicationReference
HSQC NMRResolving 1H^{1}\text{H}-13C^{13}\text{C} correlations
DFT CalculationsPredicting chemical shifts

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Conduct kinetic studies under varying temperatures and nucleophile concentrations to determine rate laws.
  • Analyze steric effects using molecular modeling software (e.g., Gaussian) to map transition-state geometries.
  • Compare with methyl acetates lacking cyano groups to isolate electronic vs. steric contributions .

Q. How does solvent polarity influence the stability of this compound during long-term storage?

  • Methodological Answer :

  • Store in aprotic solvents (e.g., dichloromethane) to minimize nucleophilic attack on the ester group.
  • Monitor degradation via accelerated aging studies (40°C/75% RH) and analyze by HPLC for hydrolysis products .
  • Reference stability data from structurally similar esters (e.g., methyl docosanoate ).

Guidelines for Experimental Design

  • Primary Data Collection :

    • Use controlled experiments with triplicate runs to account for variability.
    • Include negative controls (e.g., reaction without catalyst) to validate mechanistic assumptions .
  • Secondary Data Integration :

    • Cross-reference patent literature and ACS journals for synthetic protocols, avoiding non-peer-reviewed sources (e.g., ) .

Key Considerations for Data Interpretation

  • Contradictory Results :
    • Replicate experiments using alternative analytical methods (e.g., replacing GC with LC-MS for polar byproducts).
    • Consult crystallography data (if available) to resolve stereochemical ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.